2-(2-bromophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide
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Description
The compound “2-(2-bromophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide” is a complex organic molecule. It contains a bromophenyl group, a thiazolopyridine group, and a piperidinyl group .
Synthesis Analysis
The synthesis of similar compounds involves a series of reactions. For instance, substituted pyridines can be synthesized via the remodeling of (Aza)indole/Benzofuran skeletons . A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been synthesized from commercially available substances in moderate to good yields .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups attached to the core structure. The pyridyl attached to thiazolo[5,4-b]pyridine is a key structural unit .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The synthesis of similar compounds involves ring cleavage methodology reactions .Scientific Research Applications
Photocatalysis
The compound has been used in the construction of Conjugated Microporous Polymers (CMPs) . These CMPs have emerged as multifaceted photocatalysts whose properties can be precisely tuned at the molecular level . They have been used for green light-driven selective aerobic oxidation of amines .
Organic Transformations
The compound has been used in the design of Donor–π–Acceptor (D–π–A) type CMPs . These CMPs have shown remarkable photocatalytic performance in converting a wealth of primary and secondary amines to corresponding imines with molecular oxygen (O2) over TzTz–CMP–Py .
Supramolecular Assemblies
The compound has been used in the construction of supramolecular assemblies . These assemblies are based on the extended viologen moiety and different benzenecarboxylic acids .
Photochromic Behavior
The compound has been used in the construction of assemblies that exhibit reversible photochromic behavior . This behavior is due to the formation of extended viologen radicals via electron transfer .
Photo-controlled Fluorescence
The compound has been used in the construction of assemblies that exhibit photo-controlled fluorescence . This property has been used in the study of optical capabilities .
Inkless and Erasable Printing
The compound has been used in the construction of assemblies that exhibit inkless and erasable printing capabilities . This property has been used in the study of optical capabilities .
properties
IUPAC Name |
2-(2-bromophenyl)-N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN4OS/c20-15-5-2-1-4-13(15)12-17(25)22-14-7-10-24(11-8-14)19-23-16-6-3-9-21-18(16)26-19/h1-6,9,14H,7-8,10-12H2,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZOMTUPPPAYDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CC2=CC=CC=C2Br)C3=NC4=C(S3)N=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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